molecular formula C9H17NO6 B014504 alpha-Methyl-N-acetyl-D-galactosamine CAS No. 6082-22-0

alpha-Methyl-N-acetyl-D-galactosamine

Cat. No. B014504
CAS RN: 6082-22-0
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-ZEBDFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methyl-N-acetyl-D-galactosamine is a derivative of N-acetyl-D-galactosamine, a significant component in the synthesis and study of glycoconjugates. This compound has been utilized in various biochemical research and studies, particularly in understanding glycoprotein and glycolipid interactions, as well as in the synthesis of specific glycosides for probing the combining sites of lectins specific to N-acetyl-D-galactosamine.

Synthesis Analysis

The synthesis involves multiple steps starting from methyl alpha,beta-2-azido-2-deoxy-D-galactopyranoside, which is reduced to methyl alpha,beta-2-amino-2-deoxy-D-galactopyranoside. This intermediate is then treated with dansyl chloride to yield a mixture of methyl alpha,beta-N-dansyl-D-galactosaminides, which are separated into individual anomeric forms through chromatography (Kinzy, Belenky, Loontiens, & Sharon, 1992).

Molecular Structure Analysis

Studies focusing on the molecular structure of alpha-Methyl-N-acetyl-D-galactosamine derivatives, such as those involving the gas-phase analysis of methyl glycosides of N-acetyl-D-galactosamine, have highlighted the importance of stereochemistry in understanding the behavior and interaction of these molecules. The orientation of functional groups and the stereochemical configuration play crucial roles in their biological activity and interaction with biological receptors (Contreras et al., 2012).

Chemical Reactions and Properties

Alpha-Methyl-N-acetyl-D-galactosamine undergoes various chemical reactions, highlighting its versatility in synthetic chemistry. For instance, its involvement in transglycosylation and transfer reaction activities demonstrates its potential in synthesizing complex glycosides and understanding the mechanisms of glycosidic bond formation (Bardales & Bhavanandan, 1989).

Scientific Research Applications

Blood Group Antigen Synthesis

Research has shown that certain enzymes can catalyze the transfer of N-acetyl-D-galactosamine to other substrates, resulting in the synthesis of blood-group A-active structures. This demonstrates the role of alpha-Methyl-N-acetyl-D-galactosamine in the biosynthesis of blood group antigens, a critical aspect of immunology and transfusion medicine (Yates et al., 1984).

Lectin Binding and Carbohydrate Interaction Studies

The compound has been used in studies to understand how specific lectins, which are proteins that bind to certain sugars, interact with N-acetyl-D-galactosamine. Such studies are vital for understanding cell-cell communication, infection mechanisms of pathogens, and potential therapeutic applications (Kinzy et al., 1992).

Glycoconjugate Research

In glycoconjugate research, alpha-Methyl-N-acetyl-D-galactosamine is used for studying the structure and function of complex carbohydrates. These studies have implications in understanding cell surface interactions and cellular signaling processes (Sgambati et al., 2002).

Metabolomic Studies

It also plays a role in metabolomic studies, such as investigations into the metabolic responses to substances like galactosamine, which is closely related to N-acetyl-D-galactosamine. These studies can provide insights into the metabolic pathways and mechanisms of toxicity or disease processes (Coen et al., 2012).

Enzymatic Activity and Inhibitor Studies

Furthermore, alpha-Methyl-N-acetyl-D-galactosamine is used in research focused on enzymatic activity and inhibitor studies. For instance, it has been used to differentiate between various types of enzyme activities, which is crucial for understanding enzyme functions and developing enzyme inhibitors (Mayes et al., 1981).

Future Directions

The use of alpha-Methyl-N-acetyl-D-galactosamine in the field of medicine, particularly in the delivery of oligonucleotide therapeutics to the liver, has shown promising results . It allows safe and durable intervention in targets that were previously deemed undruggable, such as Lp(a) and PCSK9 (proprotein convertase subtilisin/kexin type 9), at high efficacy and specificity, often with as little as 2 doses per year . Future research is expected to focus on the further development of N-acetylgalactosamine technology and its application in receptor-targeted delivery of gene medicines .

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238715
Record name Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-N-acetyl-D-galactosamine

CAS RN

6082-22-0
Record name Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6082-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Methyl-N-acetyl-D-galactosamine
Reactant of Route 2
Reactant of Route 2
alpha-Methyl-N-acetyl-D-galactosamine
Reactant of Route 3
Reactant of Route 3
alpha-Methyl-N-acetyl-D-galactosamine
Reactant of Route 4
Reactant of Route 4
alpha-Methyl-N-acetyl-D-galactosamine
Reactant of Route 5
alpha-Methyl-N-acetyl-D-galactosamine
Reactant of Route 6
alpha-Methyl-N-acetyl-D-galactosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.